molecular formula C11H13N3O5 B2780015 N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899978-03-1

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2780015
CAS No.: 899978-03-1
M. Wt: 267.241
InChI Key: BSBSIHCGPZFNAT-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide is a specialized oxalamide derivative designed for research applications. This compound integrates two key functional groups: a 2-hydroxypropyl moiety and a 4-nitrophenyl group. The 4-nitrophenyl component is a well-known chromophore in biochemical research, often utilized in the synthesis of enzyme substrates, particularly for protease and phosphatase assays, where its release can be monitored spectrophotometrically . The hydroxypropyl group, a common feature in molecules designed for improved aqueous solubility , suggests potential applications in modulating the compound's physicochemical properties. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, material science, and the development of pharmacologically active molecules. Its structure makes it a candidate for use in developing enzyme inhibitors or as a model compound in studies of molecular recognition. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-7(15)6-12-10(16)11(17)13-8-2-4-9(5-3-8)14(18)19/h2-5,7,15H,6H2,1H3,(H,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSIHCGPZFNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-hydroxypropylamine with 4-nitrophenyl oxalyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of all reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Formation of N1-(2-oxopropyl)-N2-(4-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(2-hydroxypropyl)-N2-(4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide with analogous oxalamides from the provided evidence, focusing on structural features , synthetic yields , spectroscopic properties , and functional applications .

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Name (Reference) Substituents (N1/N2) Synthesis Yield Key Properties/Applications Evidence ID
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl / 2-Methoxyphenyl 35% White solid; potential SCD inhibitor (P450 4F11 activation)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl / 4-Methoxyphenethyl 64% White solid; SCD inhibitor with confirmed ^1H/^13C NMR data
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (15) 4-Chlorophenyl / Thiazolyl-pyrrolidinyl 53% Antiviral activity (HIV entry inhibition); stereoisomeric mixture
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl / 4-Chlorobenzyloxy Not specified Human soluble epoxide hydrolase inhibitor; >90% purity
N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1) Bis(2-hydroxyethyl) Not specified Polymer hybridizer for poly(L-lactide) crystallization
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(aryl)oxalamide (1c) 4-Chloro-3-CF3-phenyl / Fluoro-aryl Not specified Regorafenib analogue; kinase inhibitor (melting point 260–262°C)

Key Observations

Synthetic Accessibility :

  • The target compound’s 2-hydroxypropyl and 4-nitrophenyl groups may influence its synthetic yield compared to derivatives in Table 1. For example, electron-withdrawing groups like nitro (as in the target) typically reduce reaction rates, whereas methoxy or methyl groups (e.g., compound 17) improve solubility and yield .
  • Steric hindrance from the adamantyl group in compound 10 or thiazolyl-pyrrolidinyl in compound 15 necessitates optimized coupling conditions (e.g., HBTU activation in ) .

Spectroscopic Signatures :

  • The 4-nitrophenyl group in the target compound would exhibit strong UV-Vis absorption (~400 nm) due to its conjugated nitro moiety, distinct from the chloro/fluoro substituents in compounds 28 or 1c .
  • ^1H NMR signals for the 2-hydroxypropyl group (δ ~1.2–1.5 ppm for CH3, δ ~3.5–4.0 ppm for CH-OH) would differentiate it from methoxyphenethyl (δ ~3.7 ppm for OCH3) or adamantyl (δ ~1.5–2.2 ppm) groups .

Functional Applications: Biological Activity: Unlike antiviral or SCD-inhibitory oxalamides (compounds 15, 28), the target’s nitro group may confer redox activity or nitroreductase targeting, though this requires experimental validation .

Safety and Metabolism :

  • Nitroaryl groups (as in the target) are prone to metabolic reduction to amines, which may raise toxicity concerns compared to methoxy or chlorophenyl derivatives (e.g., compound 28). This contrasts with food-safe oxalamides like S336 (), which lack nitro groups .

Biological Activity

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 4-nitrophenylamine with oxalyl chloride, followed by the addition of 2-hydroxypropylamine. The resulting compound features an oxalamide linkage which is crucial for its biological activity.

Synthetic Route Overview

  • Formation of Oxalamide Linkage :
    • Reactants: 4-nitrophenylamine and oxalyl chloride.
    • Conditions: Basic medium to promote the formation of the oxalamide bond.
  • Introduction of Hydroxypropyl Group :
    • Reactants: 2-hydroxypropylamine.
    • Conditions: Standard organic synthesis techniques.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in malignant cells.
  • Receptor Modulation : It may also act as a modulator for various receptors, influencing signaling pathways related to cell survival and growth.

Case Studies

  • Anticancer Activity :
    A study evaluated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective cytotoxicity against breast and prostate cancer cells.
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus, indicating promising antibacterial activity.

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations:

Compound NameStructure FeaturesBiological Activity
This compoundHydroxypropyl group, nitro groupAnticancer, antimicrobial
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamideBenzo[d][1,3]dioxole moietyStronger anticancer activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methylphenyl)oxalamideMethyl group instead of nitroReduced reactivity

Q & A

Q. What are the established synthetic routes for N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Intermediate Preparation : Formation of the hydroxypropyl and nitrophenyl precursors via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups) .

Oxalamide Bond Formation : Reacting intermediates with oxalyl chloride or activated oxalate esters under anhydrous conditions. Key parameters include:

  • Temperature : Low temperatures (0–5°C) to minimize side reactions .
  • Catalysts : Use of triethylamine or DMAP to enhance coupling efficiency .
  • Solvent Choice : Dichloromethane or THF for optimal solubility .
  • Data Table :
StepReagentsYield (%)Key ConditionReference
Intermediate SynthesisSuzuki coupling (Pd catalyst)45–6080°C, N₂ atmosphere
Oxalamide FormationOxalyl chloride, Et₃N35–520°C, 12h stirring

Q. Which spectroscopic and chromatographic methods are routinely employed to characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms regiochemistry and functional groups (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm; hydroxypropyl -OH at δ 1.2–1.5 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 322.1) and detects impurities .
  • HPLC : Quantifies purity (>95% for research-grade material) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during the final oxalamide bond formation, and what catalytic systems have shown promise in analogous compounds?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12–24 hours) and improves yield by 15–20% .
  • Catalytic Systems :
  • Pd(PPh₃)₄ : Effective for aryl-amide couplings in heterocyclic analogs .
  • Organocatalysts (e.g., HOBt/DCC) : Mitigate racemization in chiral intermediates .
  • Data Contradiction : Conflicting yields (35% vs. 52% in similar conditions) may arise from trace moisture; use of molecular sieves or rigorous drying protocols is recommended .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different cell-based assays for this oxalamide derivative?

  • Methodological Answer :
  • Assay Standardization :

Cell Line Selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for receptor expression variability .

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .

  • Structural Analogs : Compare with nitrophenyl derivatives (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to isolate electronic effects on bioactivity .
  • Data Table :
Assay TypeIC₅₀ (µM)Cell LineDiscrepancy SourceReference
Antiviral0.8 ± 0.2MT-4Viral strain variability
Cytotoxicity12.4 ± 3.1HEK293Serum concentration (10% vs. 5% FBS)

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes with targets (e.g., HIV gp120 for antiviral analogs) using AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., nitro group position) with bioactivity. For example:
  • Electron-Withdrawing Groups : 4-NO₂ enhances binding to hydrophobic pockets .
  • Data Table :
Analog StructureΔG (kcal/mol)Target ProteinReference
3-Nitrophenyl-8.2RSK2 kinase
4-Nitrophenyl-9.7RSK2 kinase

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